molecular formula C10H18Cl2N2 B2650928 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride CAS No. 2490407-02-6

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride

Cat. No.: B2650928
CAS No.: 2490407-02-6
M. Wt: 237.17
InChI Key: ZOYKAMRMUBFTTC-UHFFFAOYSA-N
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Description

This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride involves electrophilic aromatic substitution reactions. In these reactions, the aromatic ring undergoes substitution while retaining its aromaticity . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Chemical Reactions Analysis

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It is used in the synthesis of other chemical compounds, as well as in studies related to its biological activity and effects on cell function and signal transduction.

Mechanism of Action

The mechanism by which 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can affect various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride can be compared with other similar compounds, such as p-phenylenediamine and trimetazidine. These compounds share some structural similarities but differ in their specific biological activities and applications .

Biological Activity

2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride, also known as a derivative of phenylenediamine, is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

C11H16N2Cl2\text{C}_11\text{H}_{16}\text{N}_2\text{Cl}_2

This indicates it contains two nitrogen atoms, which are crucial for its biological activity. The dihydrochloride form enhances solubility in aqueous environments, making it more bioavailable for cellular interactions.

The biological activity of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride primarily involves its interaction with specific molecular targets and pathways. These interactions can influence various cellular processes, including:

  • Signal Transduction : The compound may modulate signaling pathways that affect cell proliferation and differentiation.
  • Gene Expression : It has the potential to alter gene expression profiles through epigenetic mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several case studies highlight the biological implications of compounds structurally related to 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride:

  • Skin Irritation Tests : Hydroxypropyl p-phenylenediamine was tested for skin irritation using reconstructed human epidermis models. Results indicated significant irritation potential at concentrations above 2% . This suggests that similar compounds could pose risks in cosmetic applications.
  • In Vivo Toxicity Assessments : A study involving repeated oral doses of related compounds revealed lethargy and organ congestion at higher doses . This emphasizes the need for careful dosage regulation in therapeutic contexts.

Comparative Analysis

To better understand the biological activity of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityLD50 (mg/kg)Skin Irritation Potential
Hydroxypropyl p-phenylenediamine HClYes300 - 1000High
2-Methyl-4-N-propylbenzene-1,4-diamineTBDTBDTBD

Properties

IUPAC Name

2-methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;;/h4-5,7,12H,3,6,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKAMRMUBFTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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